1H-Imidazolium, 1-dodecyl-3-methyl-, methanesulfonate
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Overview
Description
1H-Imidazolium, 1-dodecyl-3-methyl-, methanesulfonate is a chemical compound belonging to the class of ionic liquids. Ionic liquids are salts in the liquid state at or near room temperature, known for their unique properties such as low volatility, high thermal stability, and excellent solvating abilities. This compound, in particular, has a dodecyl chain attached to the imidazolium ring, which imparts hydrophobic characteristics, and methanesulfonate as the counterion.
Preparation Methods
Industrial Production Methods: On an industrial scale, the synthesis of this compound involves large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The use of continuous flow reactors can enhance production efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imidazolium ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Various oxidized derivatives of the imidazolium ring
Reduction: Reduced forms of the imidazolium ring
Substitution: Substituted imidazolium derivatives
Scientific Research Applications
1H-Imidazolium, 1-dodecyl-3-methyl-, methanesulfonate has several scientific research applications:
Chemistry: Used as a solvent or catalyst in organic synthesis due to its ability to dissolve a wide range of organic compounds.
Biology: Employed in the study of cell membranes and biological membranes due to its biocompatibility and ability to mimic lipid environments.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electrochemical applications, such as in batteries and supercapacitors, due to its ionic conductivity and stability.
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1-dodecyl-3-methyl-, methanesulfonate exerts its effects involves its interaction with biological membranes and its role as a phase transfer catalyst. The compound can disrupt cell membranes, leading to cell lysis, and can facilitate the transfer of ions or molecules across membranes. The molecular targets and pathways involved include membrane proteins and lipid bilayers.
Comparison with Similar Compounds
1H-Imidazolium, 1-dodecyl-3-methyl-, methanesulfonate is similar to other ionic liquids such as 1-butyl-3-methylimidazolium methanesulfonate and 1-ethyl-3-methylimidazolium methanesulfonate. its unique dodecyl chain provides it with distinct hydrophobic properties and makes it more suitable for applications requiring hydrophobic environments. Other similar compounds include:
1-Butyl-3-methylimidazolium methanesulfonate
1-Ethyl-3-methylimidazolium methanesulfonate
1-Hexyl-3-methylimidazolium methanesulfonate
These compounds share the imidazolium core and methanesulfonate anion but differ in the alkyl chain length, which affects their physical and chemical properties.
Properties
Molecular Formula |
C13H28N2O3S |
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Molecular Weight |
292.44 g/mol |
IUPAC Name |
methanesulfonate;1-methyl-3-octyl-1,2-dihydroimidazol-1-ium |
InChI |
InChI=1S/C12H24N2.CH4O3S/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-5(2,3)4/h10-11H,3-9,12H2,1-2H3;1H3,(H,2,3,4) |
InChI Key |
LZIBOIOAKDXQNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C[NH+](C=C1)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
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